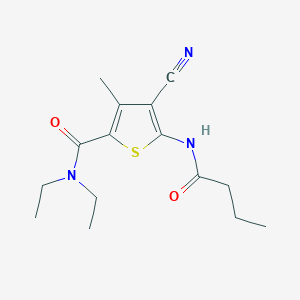
5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a butanoylamino group, a cyano group, and a carboxamide group attached to a thiophene ring
Preparation Methods
The synthesis of 5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of Functional Groups: The butanoylamino, cyano, and carboxamide groups are introduced through a series of substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.
Final Assembly: The final compound is assembled by coupling the functionalized thiophene ring with N,N-diethylamine under appropriate reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, the cyano group can be substituted with other nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed.
Scientific Research Applications
5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Other thiophene derivatives with different functional groups may exhibit similar chemical properties but differ in their biological activities and applications.
Carboxamide Compounds: Compounds with carboxamide groups may share similar reactivity but differ in their overall structure and function.
Cyano-Substituted Compounds: Compounds with cyano groups may have similar chemical reactivity but differ in their biological activities and applications.
Properties
Molecular Formula |
C15H21N3O2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-(butanoylamino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S/c1-5-8-12(19)17-14-11(9-16)10(4)13(21-14)15(20)18(6-2)7-3/h5-8H2,1-4H3,(H,17,19) |
InChI Key |
VMPUTSIOQBCSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)N(CC)CC)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10978104.png)

![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B10978116.png)
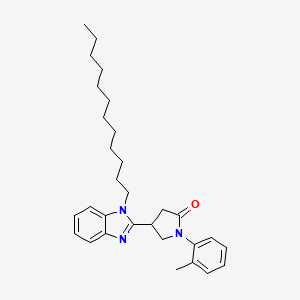
![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)
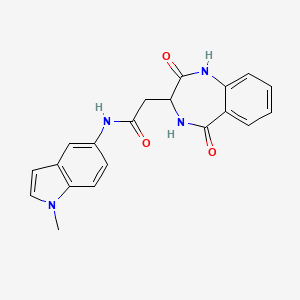
![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)
![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)
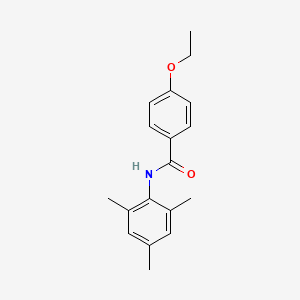
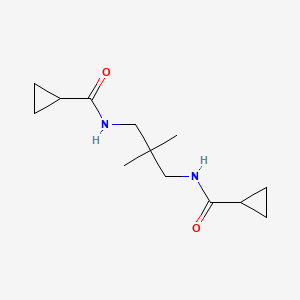
![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
